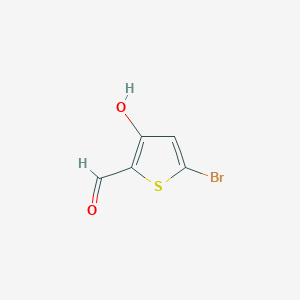
3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The presence of methyl groups at the 3 and 3’ positions and an aldehyde group at the 5 position of the bithiophene core makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:
Formation of 3,3’-Dimethyl-[2,2’-bithiophene]: This can be achieved through a coupling reaction of 3-methylthiophene using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
While specific industrial production methods for 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The methyl groups and the thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 3,3’-Dimethyl-[2,2’-bithiophene]-5-carboxylic acid.
Reduction: 3,3’-Dimethyl-[2,2’-bithiophene]-5-methanol.
Substitution: Various halogenated or nitrated derivatives of the bithiophene core.
Aplicaciones Científicas De Investigación
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transport and light absorption . In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethyl-[2,2’-bithiophene]: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,4’-Dimethyl-[2,2’-bithiophene]: Has methyl groups at different positions, affecting its electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A related heterocyclic compound with different electronic properties and applications.
Uniqueness
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the bithiophene core. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
887407-04-7 |
|---|---|
Fórmula molecular |
C11H10OS2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
4-methyl-5-(3-methylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H10OS2/c1-7-3-4-13-10(7)11-8(2)5-9(6-12)14-11/h3-6H,1-2H3 |
Clave InChI |
DDZAAXVYZHTAHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2=C(C=C(S2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
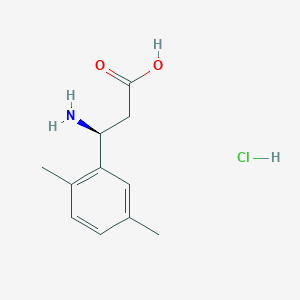
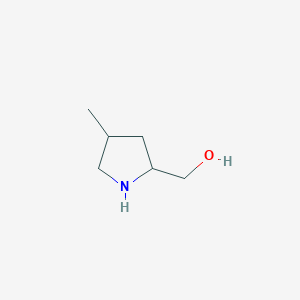
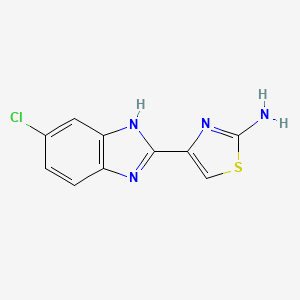


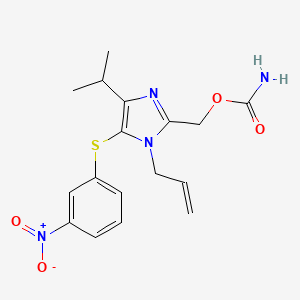
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)


